molecular formula C9H12N4O B8499716 2-Oxo-1-piperidin-4-yl-2,3-dihydro-1H-imidazole-4-carbonitrile

2-Oxo-1-piperidin-4-yl-2,3-dihydro-1H-imidazole-4-carbonitrile

Cat. No. B8499716
M. Wt: 192.22 g/mol
InChI Key: NEEAUOCTEQKLPK-UHFFFAOYSA-N
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Patent
US07632832B2

Procedure details

Trifluoroacetic acid (4 mL) was added to a solution of tert-butyl 4-(4-cyano-2-oxo-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate (25 mg, 0.086 mmol) in dichloromethane (6 mL). After 20 min, the reaction was concentrated to give the title compound. MS 193.3 (M+1)
Quantity
4 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-(4-cyano-2-oxo-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[C:8]([C:10]1[NH:11][C:12](=[O:28])[N:13]([CH:15]2[CH2:20][CH2:19][N:18](C(OC(C)(C)C)=O)[CH2:17][CH2:16]2)[CH:14]=1)#[N:9]>ClCCl>[O:28]=[C:12]1[NH:11][C:10]([C:8]#[N:9])=[CH:14][N:13]1[CH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
tert-butyl 4-(4-cyano-2-oxo-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate
Quantity
25 mg
Type
reactant
Smiles
C(#N)C=1NC(N(C1)C1CCN(CC1)C(=O)OC(C)(C)C)=O
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O=C1N(C=C(N1)C#N)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.